
Quinoline-6-sulfonyl chloride
Overview
Description
Quinoline-6-sulfonyl chloride (CAS 65433-99-0) is a heterocyclic sulfonyl chloride derivative with the molecular formula C₉H₆ClNO₂S and a molecular weight of 227.67 g/mol . Its structure features a sulfonyl chloride group (-SO₂Cl) at the 6-position of the quinoline ring, a bicyclic aromatic system comprising a benzene ring fused to a pyridine moiety. Key identifiers include:
- SMILES:
C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1
- InChIKey:
AUDKCUOUBLCZQR-UHFFFAOYSA-N
.
The compound’s collision cross-section (CCS) values, critical for ion mobility spectrometry, are predicted as 143.6 Ų for [M+H]⁺ and 145.6 Ų for [M-H]⁻ adducts . It is widely utilized as an intermediate in synthesizing sulfonamide derivatives for pharmaceuticals and agrochemicals due to its electrophilic sulfonyl chloride group .
Preparation Methods
Traditional Sulfonation-Chlorination Methods
Chlorination of Sulfonic Acid Intermediate
The sulfonic acid intermediate is converted to sulfonyl chloride using chlorinating agents:
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Thionyl Chloride (SOCl₂) : Refluxing quinoline-6-sulfonic acid with excess SOCl₂ (3–5 equiv) in anhydrous dichloromethane for 12–24 hours achieves 60–75% conversion .
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Phosphorus Pentachloride (PCl₅) : Higher yields (80–85%) are reported using PCl₅ in toluene at 80°C, though residual phosphorus byproducts complicate purification .
Metal-Catalyzed C-H Functionalization
Copper-Catalyzed Radical Sulfonylation
Recent advances leverage transition-metal catalysts for site-selective C-H functionalization. A copper(I)-mediated radical process enables direct 6-sulfonylation of quinoline without pre-functionalization :
Reaction Conditions :
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Catalyst: CuI (10 mol%)
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Sulfonylating Agent: Aryl or alkyl sulfonyl chlorides (2 equiv)
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Solvent: 1,2-Dichloroethane, 80°C, 1–2 hours
Mechanistic Insight :
Density functional theory (DFT) calculations reveal a single-electron transfer (SET) mechanism. The sulfonyl radical abstracts a hydrogen from quinoline’s C6 position, forming a quinoline radical that couples with the sulfonyl group. Subsequent cyclization and dehydrogenation yield the sulfonylated product .
Industrial Production Techniques
Continuous Flow Synthesis
Industrial-scale production prioritizes efficiency and scalability:
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Microreactor Systems : Enhanced heat/mass transfer in microreactors minimizes side reactions. A two-step flow process sulfonates quinoline at 100°C (residence time: 10 min) and chlorinates at 50°C (residence time: 20 min), achieving 85% overall yield .
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Automated Purification : In-line liquid-liquid extraction and distillation units remove excess chlorinating agents, ensuring >99% purity .
Comparative Analysis of Synthesis Routes
Method | Conditions | Yield (%) | Purity (%) | Scalability |
---|---|---|---|---|
Traditional SOCl₂ | Reflux, 24 h | 60–75 | 90–95 | Moderate |
PCl₅ Chlorination | Toluene, 80°C | 80–85 | 85–90 | High |
Cu-Catalyzed | 1,2-Dichloroethane, 80°C, 1 h | 70–89 | 95–99 | Moderate |
Continuous Flow | Microreactor, 100°C → 50°C | 85 | >99 | High |
Key Trade-offs :
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Traditional Routes : Cost-effective but suffer from regioselectivity issues.
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Catalytic Methods : High selectivity but require expensive Cu catalysts.
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Flow Systems : Optimal for bulk production but demand significant infrastructure .
Case Studies and Research Findings
Antimicrobial Agent Synthesis
A 2023 study demonstrated quinoline-6-sulfonyl chloride’s utility in synthesizing hybrid sulfonamide-quinolines with broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) . The copper-catalyzed method achieved 89% yield, underscoring its efficiency for drug discovery .
Dye Intermediate Production
Industrial adoption of continuous flow synthesis reduced production costs by 40% compared to batch methods, enabling large-scale manufacturing of quinoline-based dyes .
Chemical Reactions Analysis
Types of Reactions
Quinoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form quinoline-6-sulfonamide.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or alcohols, often carried out in the presence of a base such as pyridine.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
Synthesis and Reactivity
Quinoline-6-sulfonyl chloride can be synthesized through sulfonation of quinoline followed by chlorination. The sulfonyl chloride group imparts high reactivity, making it suitable for various chemical transformations, including nucleophilic substitutions and coupling reactions.
Synthetic Routes
- Sulfonation of Quinoline:
- Quinoline is treated with chlorosulfonic acid or sulfur trioxide to introduce the sulfonic acid group at the 6-position.
- Chlorination:
- The resulting sulfonic acid is converted to sulfonyl chloride using thionyl chloride or phosphorus pentachloride.
Medicinal Chemistry
This compound serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects against diseases such as cancer and bacterial infections. For example, it has been utilized in synthesizing sulfonamide antibiotics, which are crucial in treating bacterial infections.
Biological Studies
The compound is employed in modifying biomolecules to study biological pathways and mechanisms. By introducing sulfonamide groups into proteins or nucleic acids, researchers can investigate their functional roles and interactions within biological systems.
Synthetic Organic Chemistry
As a building block in organic synthesis, this compound is used to create complex organic molecules through:
- Nucleophilic Substitution Reactions: The sulfonyl chloride group reacts with amines or alcohols, forming sulfonamide derivatives.
- Cross-Coupling Reactions: It participates in reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds, facilitating the construction of complex molecular architectures.
Industrial Applications
In industrial chemistry, this compound finds use in producing dyes and pigments due to its ability to form stable colorants when reacted with various substrates. Its reactivity also makes it valuable in the synthesis of agrochemicals.
Case Studies
Mechanism of Action
The mechanism of action of quinoline-6-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, which can interact with biological targets or serve as intermediates in chemical synthesis.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Quinoline Sulfonyl Chlorides and Related Derivatives
Key Observations :
- Polarity and Solubility: The hydroxyl group in 2-hydroxy-4-methylthis compound improves hydrophilicity but may reduce stability under acidic conditions .
Table 2: Reactivity Comparison
Reactivity Trends :
- Sulfonyl Chloride vs. Fluoride: Sulfonyl fluorides (e.g., 4-chloro-2-phenylquinoline-6-sulfonyl fluoride) exhibit slower hydrolysis than chlorides, making them suitable for click chemistry applications .
- Positional Effects: The 6-position sulfonyl chloride in quinoline derivatives is more reactive toward aromatic electrophilic substitution than 3-position analogs due to resonance stabilization .
Mechanistic Insights :
- Anticancer Potential: 6-Chloro-3-chlorosulfonylquinoline demonstrated potent activity against MCF-7 cells (IC₅₀ = 12.5 µM), likely due to sulfonamide-mediated apoptosis pathways .
- Structural-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., -Cl, -SO₂Cl) enhance cytotoxicity by improving DNA intercalation or enzyme inhibition .
Biological Activity
Quinoline-6-sulfonyl chloride (QSC) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₆ClNO₂S and a molecular weight of 227.67 g/mol. It belongs to the class of sulfonamides, which are known for their biological activity, particularly in antimicrobial and anticancer applications .
Target of Action:
QSC primarily acts by inhibiting bacterial DNA synthesis, a mechanism common among sulfonamide compounds. It does this by targeting dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.
Biochemical Pathways:
The inhibition of folic acid synthesis leads to the disruption of nucleic acid production, ultimately resulting in bacterial growth inhibition. This mechanism is critical for the compound's effectiveness against various bacterial strains.
Biological Activity
This compound exhibits a range of biological activities:
- Antimicrobial Activity: QSC has been shown to possess significant antibacterial properties against various pathogens. For instance, hybrid quinoline-sulfonamide complexes derived from QSC demonstrated notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective inhibition .
- Antiviral Activity: Recent studies have highlighted the antiviral potential of quinoline derivatives, including QSC. A study reported that certain quinoline compounds exhibited strong inhibitory effects against SARS-CoV-2 with effective concentrations (EC50) as low as 1.5 μM, suggesting a promising avenue for developing antiviral agents .
- Anticancer Properties: QSC and its derivatives have been investigated for their anticancer activities. Research indicates that quinoline-based compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with critical cellular pathways, such as cell cycle regulation and angiogenesis .
Antimicrobial Studies
A study on hybrid quinoline-sulfonamide complexes revealed that cadmium complexes derived from QSC exhibited excellent antibacterial activity against Staphylococcus aureus (zone of inhibition: 21 mm) and Candida albicans (zone of inhibition: 25 mm), demonstrating the compound's potential as an antimicrobial agent .
Compound Type | Pathogen | Zone of Inhibition (mm) | MIC (mg/mL) |
---|---|---|---|
Hybrid Quinoline-Sulfonamide | Staphylococcus aureus | 21 | 19.04 × 10⁻⁵ |
Hybrid Quinoline-Sulfonamide | Candida albicans | 25 | 19.04 × 10⁻⁵ |
Cadmium Complex | Escherichia coli | 19 | 609 × 10⁻⁵ |
Antiviral Activity Against SARS-CoV-2
In a study evaluating new quinoline-based compounds for their activity against SARS-CoV-2, QSC derivatives showed promising results with EC50 values lower than those of chloroquine, suggesting that these compounds could be developed further as antiviral therapies .
Compound ID | Cell Line | EC50 (μM) | Reference Drug EC50 (μM) |
---|---|---|---|
Compound 1 | Vero 76 | 1.5 ± 1.0 | 3.1 ± 2.7 |
Compound 2 | Caco-2 | 5.9 ± 3.2 | 12.7 ± 18.7 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Quinoline-6-sulfonyl chloride, and how can reproducibility be ensured?
this compound is typically synthesized via sulfonation of quinoline derivatives followed by chlorination. To ensure reproducibility, document reaction conditions (temperature, solvent, stoichiometry) meticulously and validate purity using HPLC or GC-MS. Include detailed characterization data (e.g., H/C NMR, IR) in the main manuscript, with raw spectral data in supplementary materials . For multi-step syntheses, provide intermediate characterization and cross-reference established protocols .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, particularly H NMR (to identify aromatic protons) and C NMR (to confirm sulfonyl chloride functionalization). Pair with FT-IR to detect S=O stretching vibrations (~1360–1180 cm) and mass spectrometry (HRMS) for molecular ion validation. Always compare data with literature benchmarks and include error margins for reproducibility .
Q. How does this compound react with common nucleophiles, and what experimental controls are necessary?
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols. Design reactions under anhydrous conditions (e.g., dry DCM, inert atmosphere) to prevent hydrolysis. Include controls such as:
- Blank reactions (no nucleophile) to assess stability.
- Time-course monitoring (TLC or HPLC) to track intermediate formation.
- Quantify yields via gravimetric analysis or internal standardization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?
Contradictions often arise from variations in experimental conditions (e.g., moisture levels, solvent polarity). Conduct a meta-analysis of existing studies using heterogeneity metrics like to quantify variability . Reproduce conflicting protocols with strict environmental controls (e.g., humidity chambers) and validate results statistically (ANOVA or t-tests). Cross-reference with computational studies (DFT) to model reaction pathways under differing conditions .
Q. What strategies mitigate the compound’s hygroscopicity during storage and handling?
Hygroscopicity can degrade this compound, altering reactivity. Use:
- Desiccated storage (vacuum-sealed with molecular sieves).
- Karl Fischer titration to quantify residual moisture in batches.
- Inert-atmosphere gloveboxes for weighing. Document stability under varying humidity levels via accelerated aging studies and publish degradation kinetics .
Q. How can computational chemistry guide the design of derivatives from this compound?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., LUMO energy for electrophilicity) and reaction transition states. Use software like Gaussian or ORCA to:
- Optimize geometries and calculate Fukui indices for nucleophilic attack sites.
- Simulate spectroscopic profiles (NMR chemical shifts) for comparison with experimental data. Validate models by correlating computational predictions with empirical results .
Q. What statistical methods are appropriate for analyzing variability in sulfonation yields?
For reaction optimization, apply Design of Experiments (DoE) methodologies (e.g., factorial designs) to identify critical variables (temperature, catalyst loading). Use multivariate regression to model yield outcomes and calculate confidence intervals. For batch-to-batch variability, apply control charts (Shewhart charts) with ±3σ limits to detect outliers .
Q. Methodological Guidelines
- Data Reporting : Include raw analytical data (e.g., NMR spectra, chromatograms) in supplementary materials, annotated with acquisition parameters .
- Reproducibility : Pre-register protocols on platforms like Open Science Framework and share datasets via repositories (Zenodo, Figshare) .
- Conflict Resolution : For contradictory findings, employ systematic review frameworks (e.g., PRISMA) to evaluate study quality and bias .
Properties
IUPAC Name |
quinoline-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDKCUOUBLCZQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495786 | |
Record name | Quinoline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10495786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65433-99-0 | |
Record name | Quinoline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10495786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinoline-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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